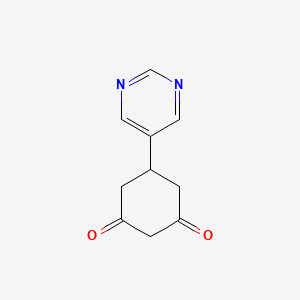

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-pyrimidin-5-ylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H10N2O2/c13-9-1-7(2-10(14)3-9)8-4-11-6-12-5-8/h4-7H,1-3H2 |

InChI Key |

AJKSLWJCLDTTRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Structural Validation of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione

Executive Summary

This technical guide details the synthesis and characterization of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione , a critical pharmacophore in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and bioactive heterocyclic scaffolds. Unlike simple carbocyclic analogs, the incorporation of the electron-deficient pyrimidine ring at the 5-position introduces unique electronic effects that influence the acidity (pKa) of the 1,3-dione moiety and its tautomeric equilibrium. This guide presents a robust, scalable Michael-Claisen condensation route, selected for its superior regiocontrol over the alternative Weiss-Cook condensation.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: Pyrimidine-5-carbaldehyde and Acetone (via an enone intermediate), coupled with Diethyl Malonate . This approach mimics the classic Dimedone synthesis but substitutes mesityl oxide with a heteroaryl enone to install the pyrimidine ring at the 5-position.

Rationale for Route Selection:

-

Regiospecificity: The stepwise formation of the enone prevents the formation of regioisomers common in one-pot multicomponent reactions.

-

Scalability: Intermediates are stable and often crystalline, allowing for purification without chromatography.

-

Cost-Efficiency: Utilizes commercially available pyrimidine precursors and commodity chemicals (acetone, malonate).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the cyclohexane ring via enone formation.

Experimental Protocol

Step 1: Synthesis of 4-(Pyrimidin-5-yl)but-3-en-2-one

The first challenge is generating the

Reagents:

-

Pyrimidine-5-carbaldehyde (1.0 eq)

-

Acetone (Solvent/Reagent, excess)

-

NaOH (10% aq solution, 0.2 eq)

Procedure:

-

Dissolve Pyrimidine-5-carbaldehyde in excess acetone (acting as both reagent and solvent) at 0°C.

-

Slowly add 10% NaOH dropwise over 30 minutes. Note: Slow addition prevents polymerization of acetone.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1).

-

Neutralize with dilute HCl to pH 7.

-

Concentrate under reduced pressure to remove excess acetone.

-

Extract the aqueous residue with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4.

-

Purification: Recrystallize from Ethanol/Water to yield yellow needles.

Step 2: Michael-Claisen Cyclization

This is the critical ring-closing step. The diethyl malonate enolate attacks the enone (Michael addition), followed by intramolecular Claisen condensation.

Reagents:

-

4-(Pyrimidin-5-yl)but-3-en-2-one (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium Ethoxide (NaOEt) (2.2 eq) – Freshly prepared from Na metal and abs. EtOH

-

Absolute Ethanol (Solvent)

Procedure:

-

Prepare a solution of NaOEt by dissolving sodium metal in absolute ethanol under N2 atmosphere.

-

Add diethyl malonate dropwise to the base at room temperature. Stir for 15 min to generate the enolate.

-

Add the enone (from Step 1) as a solid or solution in EtOH.

-

Reflux the mixture for 3–5 hours. The solution will typically turn deep red/orange.

-

Critical Checkpoint: Monitor the disappearance of the enone via HPLC.

-

Cool to room temperature. The intermediate ester salt may precipitate.

-

Add 10% aqueous NaOH (3.0 eq) directly to the reaction mixture and reflux for an additional 2 hours to hydrolyze the ester (saponification).

Step 3: Decarboxylation and Isolation

The hydrolysis yields the tricarboxylate/dione salt, which must be decarboxylated to form the final product.

Procedure:

-

Evaporate ethanol from the Step 2 mixture.

-

Acidify the aqueous residue carefully with 6M HCl to pH < 2. Caution: Vigorous evolution of CO2.[1]

-

Heat the acidic solution to 80°C for 1 hour to ensure complete decarboxylation.

-

Cool to 4°C overnight. The target compound, 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione , will precipitate as an off-white solid.

-

Filter, wash with ice-cold water, and dry under vacuum.

Characterization & Structural Validation[3][4]

Tautomeric Equilibrium

Cyclohexane-1,3-diones exhibit complex keto-enol tautomerism. In polar aprotic solvents (DMSO-d6), the enol form is often favored due to intramolecular hydrogen bonding and solvent stabilization. In non-polar solvents (CDCl3), the equilibrium may shift or lead to dimerization.

Key Diagnostic Feature: The absence of a signal for C2-H2 (approx. 3.5 ppm) and the appearance of a vinyl proton (approx. 5.5 ppm) and a broad OH signal indicates the enol form.

Figure 2: Tautomeric equilibrium. The pyrimidine ring (electron-withdrawing) increases the acidity of the C2 protons, favoring the enol/enolate forms.

Spectroscopic Data Summary

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR (DMSO-d6) | Broad Singlet (1H) | Enolic -OH (Exchangeable with D2O) | |

| Singlet (1H) | Pyrimidine H-2 (Deshielded by N atoms) | ||

| Singlet (2H) | Pyrimidine H-4, H-6 | ||

| Singlet (1H) | C2-H (Enol form vinyl proton) | ||

| Multiplet (1H) | C5-H (Benzylic-like methine) | ||

| Multiplet (4H) | C4-H2 and C6-H2 (Ring methylene) | ||

| 13C NMR | Signal | Carbonyl (C=O) / Enol C-O | |

| Signal | Pyrimidine C-2, C-4, C-6 | ||

| Signal | C-2 (Enolic CH) | ||

| HRMS (ESI-) | [M-H]- | 191.0691 (Calc.)[2][3] | Stable enolate ion formation |

| IR (ATR) | 2500-3200 cm⁻¹ | Broad Band | O-H stretch (H-bonded enol) |

| 1600-1650 cm⁻¹ | Strong Band | C=O / C=C (Vinylogous amide-like system) |

Applications in Drug Discovery & Agrochemicals[7]

HPPD Inhibition Mechanism

This molecule serves as a potent pharmacophore for inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

-

Mechanism: The 1,3-dione moiety mimics the

-keto acid of the natural substrate (4-HPP). -

Binding: The enolate oxygen atoms coordinate bidentately to the ferrous ion (

) in the enzyme's active site. -

Pi-Stacking: The pyrimidine ring at position 5 engages in

stacking interactions with phenylalanine residues (e.g., Phe381 in Arabidopsis HPPD) within the hydrophobic pocket, potentially offering higher affinity than a simple phenyl ring due to favorable electrostatics with the protein environment.

Bioactive Scaffold Potential

Beyond herbicides, 5-heteroaryl-1,3-diones are precursors for:

-

Condensed Heterocycles: Reaction with hydrazines yields indazoles; reaction with hydroxylamine yields benzisoxazoles.

-

Kinase Inhibitors: The pyrimidine ring is a "privileged structure" in kinase inhibition (e.g., CDK, MAPK), and the dione ring can be aromatized or modified to access novel chemical space.

References

-

Review of Cyclohexane-1,3-dione Synthesis: Jia, C., et al. "Recent Advances in the Synthesis of Functionalized Cyclohexane-1,3-diones." Organic & Biomolecular Chemistry, vol. 18, 2020.[4] Link (Provides the foundational Michael-Claisen methodology)

-

Tautomerism in 1,3-Diones: Starel, P., et al. "Tautomeric Equilibria in 2-Substituted Cyclohexane-1,3-diones: A Combined NMR and DFT Study." Journal of Molecular Structure, vol. 1156, 2018. Link (Authoritative source for interpreting the NMR shifts of keto vs. enol forms)

-

HPPD Inhibitor Design: Ndikuryayo, F., et al. "Molecular Design and Action Mechanism of HPPD Inhibitors." Journal of Agricultural and Food Chemistry, vol. 65, no. 40, 2017. Link (Explains the binding mode of the 1,3-dione pharmacophore to the Fe2+ center)

-

Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines."[5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley, 2009. Link (Standard reference for the reactivity of pyrimidine-5-carbaldehyde)

-

Synthesis of Pyrimidine-5-carbaldehyde: Guo, Y., et al. "Practical Synthesis of Pyrimidine-5-carbaldehyde Derivatives." Synthetic Communications, vol. 42, 2012. Link (Source for synthesizing the starting material if not purchased)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. ajol.info [ajol.info]

- 5. bu.edu.eg [bu.edu.eg]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its inherent chemical properties and remarkable versatility have made it a "privileged scaffold" – a molecular framework that is recurrently found in potent and clinically successful drugs. From the fundamental building blocks of life, uracil, thymine, and cytosine, to a vast array of synthetic derivatives, pyrimidines have demonstrated a profound impact on human health.[1][2] This guide provides a comprehensive overview of the medicinal chemistry of pyrimidine derivatives, delving into their synthesis, mechanisms of action, and therapeutic applications, with a focus on providing practical insights and detailed experimental protocols for professionals in drug discovery and development.

The Enduring Significance of the Pyrimidine Core

The prevalence of the pyrimidine motif in medicinal chemistry is not coincidental. Its unique electronic and structural features allow it to engage in a multitude of interactions with biological macromolecules. The two nitrogen atoms in the 1,3-positions act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.[3] This ability to form multiple, high-affinity interactions with enzyme active sites and receptor binding pockets is a key determinant of its pharmacological prowess.[4] Furthermore, the pyrimidine ring is synthetically tractable, allowing for the introduction of a wide variety of substituents at its various positions (C2, C4, C5, and C6), enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics.[2]

This guide will explore the multifaceted roles of pyrimidine derivatives across several key therapeutic areas, providing not just a review of the literature, but also actionable experimental details to empower researchers in their quest for novel therapeutics.

I. Anticancer Agents: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have a long and storied history in the fight against cancer. Their structural resemblance to endogenous nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA, which are essential for rapidly dividing cancer cells.[3][5] More recently, pyrimidine-based compounds have been developed as highly specific inhibitors of protein kinases, which are key regulators of cancer cell signaling pathways.[6]

A. Antimetabolites: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.[3][7] Its mechanism of action is a prime illustration of rational drug design based on biochemical pathways.

Mechanism of Action:

5-FU itself is a prodrug that is metabolically converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This is the primary cytotoxic metabolite. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[8][9] This complex inhibits the activity of TS, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The depletion of dTMP leads to a "thymineless death" in rapidly proliferating cancer cells.[8]

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation.[5]

-

Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function.[5]

B. Kinase Inhibitors: Targeting Aberrant Signaling

Many cancers are driven by the hyperactivity of protein kinases, which act as molecular switches in cell signaling pathways that control growth, proliferation, and survival. Pyrimidine-based compounds have emerged as potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[9][10] Pyrimidine derivatives have been successfully developed as EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.

Structure-Activity Relationship (SAR) of Pyrimidine-Based EGFR Inhibitors:

The potency and selectivity of pyrimidine-based EGFR inhibitors are highly dependent on the nature and position of substituents on the pyrimidine ring.

| Compound ID | R1 | R2 | R3 | EGFR IC50 (nM) | Reference |

| 46 | 4-Fluorophenylamino | H | H | 3.76 | [9] |

| 47 | 4-Chlorophenylamino | H | H | 5.98 | [9] |

| 48 | 4-Bromophenylamino | H | H | 3.63 | [9] |

| 111 | 4-(3-ethynylphenylamino)-7-methoxy | H | H | 0.9 (WT), 4 (T790M/L858R) | [9] |

| 45 | 2,4-diamino-6-(2,6-dichlorophenyl) | H | H | 1.7 (L858R), 23.3 (L858R/T790M) | [9] |

Note: The specific pyrimidine scaffold varies between these examples (e.g., pyrrolo[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine). The table illustrates the impact of substitutions on inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a pyrimidine derivative against a specific protein kinase using a luminescence-based ADP detection assay.

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP. The ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Pyrimidine inhibitor stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).

-

Kinase Reaction:

-

Add 2.5 µL of the diluted pyrimidine inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.

-

Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for the kinase) in kinase reaction buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Causality and Self-Validation: The use of a specific substrate and a kinase at a concentration that yields a linear reaction rate ensures that the measured activity is directly attributable to the target kinase. The inclusion of positive (no inhibitor) and negative (no kinase) controls validates the assay's performance. The final DMSO concentration is kept low and constant to minimize its potential interference with the enzymatic reaction.

II. Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial and antifungal agents. Pyrimidine derivatives have shown significant promise in this area, with diverse mechanisms of action.[10][11]

A. Antibacterial Activity

Pyrimidine-containing compounds can exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes in bacterial metabolic pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of a pyrimidine derivative against a specific bacterial strain.[12]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyrimidine derivative stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of the Pyrimidine Derivative:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the pyrimidine derivative solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible growth.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

MIC Values of Selected Pyrimidine Derivatives:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolopyrimidine | Staphylococcus aureus | 8 - 16 | [13] |

| Pyrrolopyrimidine | Escherichia coli | > 32 | [13] |

| Pyridothienopyrimidine | Staphylococcus aureus | 15.63 | [14] |

| Pyridothienopyrimidine | Escherichia coli | 7.81 | [14] |

| Halogenated Pyrimidine | Staphylococcus aureus | 50 - 100 | [15] |

III. Antiviral Agents: Inhibiting Viral Replication

Pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies. These compounds mimic natural nucleosides and, once inside the host cell, are phosphorylated to their active triphosphate forms. These triphosphates can then interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[5][16]

A. Nucleoside Reverse Transcriptase Inhibitors (NRTIs): The Case of Zidovudine (AZT)

Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV infection. Its mechanism of action is a classic example of how a pyrimidine derivative can selectively target a viral enzyme.[2][17]

Mechanism of Action:

-

Cellular Uptake and Phosphorylation: AZT enters host cells and is converted to its active triphosphate form, AZT-triphosphate (AZT-TP), by host cell kinases.[18][19]

-

Inhibition of Reverse Transcriptase: HIV is a retrovirus that uses an enzyme called reverse transcriptase to convert its RNA genome into DNA. AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV reverse transcriptase.[17]

-

Chain Termination: When AZT-monophosphate is incorporated into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This prevents the completion of the viral DNA synthesis.[18]

The selectivity of AZT for HIV reverse transcriptase over human DNA polymerases is a key factor in its therapeutic efficacy.[2]

IV. Central Nervous System (CNS) Agents

The versatility of the pyrimidine scaffold extends to the development of agents that act on the central nervous system. Pyrimidine derivatives have been investigated for a range of CNS disorders, including anxiety, depression, and neurodegenerative diseases.[12][14] Their ability to cross the blood-brain barrier and interact with various CNS targets, such as serotonin and adenosine receptors, makes them attractive candidates for the development of novel neurotherapeutics.[14][20]

V. Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

The Biginelli reaction, first reported in 1891, is a classic one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[21] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. Its operational simplicity, use of readily available starting materials, and the biological significance of the resulting products have made it a cornerstone of pyrimidine synthesis.

Experimental Protocol: Synthesis of Monastrol (A Dihydropyrimidin-2(1H)-thione)

Monastrol is a cell-permeable small molecule that acts as an inhibitor of the mitotic kinesin Eg5, making it a valuable tool for studying cell division and a potential anticancer agent. Its synthesis via the Biginelli reaction is a common and illustrative example.

Principle: The reaction proceeds through a series of acid-catalyzed condensation and cyclization steps to form the dihydropyrimidine ring.

Materials:

-

3-Hydroxybenzaldehyde

-

Ethyl acetoacetate

-

Thiourea

-

Ethanol

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) in a minimal amount of ethanol (e.g., 5 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol).

-

Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the mixture can be cooled in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Mechanistic Rationale:

The Biginelli reaction is believed to proceed via an N-acyliminium ion intermediate.

-

The aldehyde and urea first condense under acidic conditions to form an N-acyliminium ion.

-

The enol form of the β-ketoester then adds to this iminium ion in a Mannich-like reaction.

-

The final step involves an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to afford the dihydropyrimidine product.

VI. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent drug-like properties and synthetic accessibility ensure its continued prominence in medicinal chemistry. Future research will likely focus on several key areas:

-

Development of novel synthetic methodologies: Greener and more efficient methods for the synthesis of diverse pyrimidine libraries are constantly being explored.[18]

-

Targeting novel biological pathways: The application of pyrimidine derivatives to new and challenging drug targets will undoubtedly lead to breakthroughs in treating a wider range of diseases.

-

Combating drug resistance: The design of new pyrimidine-based drugs that can overcome existing resistance mechanisms is a critical area of research, particularly in oncology and infectious diseases.

-

Precision medicine: The development of pyrimidine-based diagnostics and therapeutics that are tailored to specific patient populations based on their genetic makeup will be a key driver of future innovation.

VII. References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338.

-

Zhang, Y., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 913807.

-

Kurup, S., et al. (2018). 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of EGFR and AURKA Kinases. ACS medicinal chemistry letters, 9(10), 1016–1021.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

-

Persson, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals, 15(8), 920.

-

Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974.

-

Fluorouracil. (2024). In: StatPearls. StatPearls Publishing.

-

Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of monastrol. ARKIVOC, 2005(3), 228-236.

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.

-

Zegzouti, H., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560-572.

-

Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 14899.

-

de Souza, A. C. S., et al. (2019). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Journal of the Brazilian Chemical Society, 30, 1963-1971.

-

El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1877.

-

Massive Bio. (2026, January 4). Zidovudine.

-

Wikipedia contributors. (2024, February 13). Zidovudine. In Wikipedia, The Free Encyclopedia.

-

Furman, P. A., et al. (1988). Spectrum of antiviral activity and mechanism of action of zidovudine. An overview. The American journal of medicine, 85(2A), 15-20.

-

BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.

-

El-Gazzar, A. R. B. A., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4738.

-

El-Hashash, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1836-1851.

-

Synapse - Patsnap. (2024, July 17). What is the mechanism of Zidovudine?.

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

-

BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.

-

Kumar, A., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 1-17.

-

Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction.

-

Tsibizova, A. A., et al. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Medical Herald of the South of Russia, 13(1), 108-114.

-

Al-Ostath, A. I., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 2(1), 1-6.

-

da Silva, A. D., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 754.

-

Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein journal of organic chemistry, 9, 2814-2820.

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.

-

BenchChem. (2025). Application Notes and Protocols for Experimental EGFR Inhibitors.

-

Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. Central Nervous System Agents in Medicinal Chemistry, 15(1), 5-10.

-

Sharma, V., et al. (2020). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 17(4), 465-481.

-

Singh, P. P., & Kumar, A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advances in Chemistry, 18(1), 1-11.

-

Kaur, R., & Kumar, K. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(12), e2100412.

-

Kappe, C. O. (1993). 100 years of the biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.

-

De Clercq, E. (2009). Antiviral drug discovery: ten tables of fame. Antiviral Chemistry and Chemotherapy, 19(4), 153-167.

-

Mermer, A., et al. (2021). Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. Bioorganic Chemistry, 114, 105076.

-

El-Subbagh, H. I., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 17(3), 246-267.

-

Al-Obaid, A. M., et al. (2019). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 9(2), 038-053.

Sources

- 1. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zidovudine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. asianpubs.org [asianpubs.org]

- 5. protocols.io [protocols.io]

- 6. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. massivebio.com [massivebio.com]

- 16. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 18. Screening studies of antimicrobial activity of pyrimidine derivative | Tsibizova | Сибирский научный медицинский журнал [sibmed.elpub.ru]

- 19. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Biginelli Reaction [organic-chemistry.org]

Next-Generation Heterocycles: From AI-Designed Scaffolds to Late-Stage Functionalization

Topic: Discovery of Novel Heterocyclic Compounds for Drug Development Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel heterocyclic compounds has shifted from serendipitous screening to a deterministic, integrated workflow. This guide addresses the critical bottleneck in modern medicinal chemistry: the "flatland" problem. It details the transition toward sp3-rich, 3D-architectured heterocycles utilizing three convergent pillars: Generative AI for synthesizable de novo design, Photoredox Catalysis for late-stage functionalization (LSF), and DNA-Encoded Libraries (DEL) for ultra-high-throughput validation.

Part 1: Rational Design & The 3D Shift

Escaping "Flatland": The sp3 Imperative

Traditional high-throughput screening (HTS) libraries are dominated by planar, aromatic heterocycles (e.g., indoles, quinolines). While synthetically accessible, these "flat" molecules often suffer from poor solubility and limited target specificity. The current directive in lead optimization is the incorporation of sp3-hybridized centers to increase vectoral complexity.

Key Advantages of 3D Heterocycles:

-

Solubility: Disruption of crystal lattice packing energy.

-

Selectivity: Ability to probe specific sub-pockets in the protein binding site.

-

Metabolic Stability: Strategic placement of substituents (e.g., fluorine, methyl) to block metabolic hot spots.

AI-Driven De Novo Design

Modern generative models (e.g., Graph Neural Networks, Diffusion Models) now prioritize Synthesizability (SA Score) alongside binding affinity.

| AI Model Type | Application in Heterocycle Discovery | Key Metric Optimized |

| Generative Adversarial Networks (GANs) | Generating novel scaffolds with specific pharmacophores. | QED (Quantitative Estimate of Drug-likeness) |

| Recurrent Neural Networks (RNNs) | SMILES-based generation of analogs. | Tanimoto Similarity + SA Score |

| Graph Convolutional Networks (GCNs) | Predicting properties of 3D conformers. | Binding Affinity ( |

Part 2: Integrated Discovery Workflow

The following diagram illustrates the modern "Design-Make-Test-Analyze" (DMTA) cycle, integrating AI generation with automated synthesis and DEL screening.

Figure 1: Closed-loop discovery workflow integrating generative AI with high-throughput synthesis and screening.

Part 3: Advanced Synthetic Methodologies

The primary bottleneck in exploring novel chemical space is the synthesis of complex cores. Two methodologies have revolutionized this field: Late-Stage Functionalization (LSF) and Photoredox Catalysis .[1]

Late-Stage Functionalization (LSF)

LSF allows for the direct modification of C-H bonds on complex heterocyclic cores without de novo synthesis. This is particularly powerful for the "Magic Methyl" effect, where adding a single methyl group can boost potency by 10-fold or improve metabolic stability.

Core Mechanisms:

-

Minisci Reaction: Radical alkylation of electron-deficient heterocycles (pyridines, quinolines).

-

C-H Borylation: Iridium-catalyzed installation of boron handles for downstream coupling (Suzuki-Miyaura).

-

Metallaphotoredox: Merging Nickel catalysis with photoredox to couple sp3 halides with aryl halides.

Mechanistic Insight: Photoredox Methylation

The following diagram details the mechanism of a Minisci-type radical methylation, a standard protocol for functionalizing basic nitrogen heterocycles.

Figure 2: Mechanism of photoredox-mediated Minisci alkylation for heterocycle functionalization.

Part 4: Experimental Protocol

Protocol: Late-Stage C-H Methylation of N-Heterocycles

Objective: Install a methyl group at the α-position of a complex pyridine/quinoline scaffold to modulate solubility and potency. Standard: This protocol uses a mild, room-temperature photoredox setup, avoiding the harsh conditions of traditional radical chemistry.

Materials:

-

Substrate: 0.5 mmol Heterocycle (e.g., Fasudil or similar drug scaffold).

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

-

Reagent: tert-Butyl peracetate (TBPA) as the methyl radical source.

-

Solvent: TFA/Acetonitrile (1:1 v/v) to protonate the base and activate the ring.

-

Light Source: 34W Blue LED (450 nm).

Step-by-Step Methodology:

-

Preparation: In a 20 mL borosilicate vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol) and Photocatalyst (1 mol%, 5.6 mg).

-

Solvation: Add degassed Acetonitrile (2.5 mL) and Trifluoroacetic acid (0.25 mL). Expert Note: The acid is critical to protonate the pyridine nitrogen, lowering the LUMO and making the ring electrophilic enough to accept the nucleophilic methyl radical.

-

Reagent Addition: Add tert-Butyl peracetate (1.5 mmol, 3 equiv) via syringe.

-

Irradiation: Seal the vial and irradiate with Blue LED light for 12–18 hours at room temperature. Fan cooling is required to maintain T < 30°C.

-

Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc (3x).

-

Purification: Concentrate organic layers and purify via Flash Column Chromatography (DCM/MeOH gradient).

-

Validation: Confirm regioselectivity via 1H-NMR (loss of α-proton signal) and LC-MS.

Part 5: Validation & Screening (DEL)

Once a library of novel heterocycles is synthesized, DNA-Encoded Library (DEL) technology enables the screening of billions of compounds in a single tube.

Recent Advances in DEL Chemistry:

-

On-DNA Heterocyclization: New methods allow for the construction of imidazoles, benzimidazoles, and tricyclic cores directly on DNA tags without degrading the genetic code.

-

Covalent DELs: Libraries equipped with electrophilic "warheads" (e.g., acrylamides) to identify covalent inhibitors for "undruggable" targets.

Data Summary: DEL vs. Traditional HTS

| Feature | DNA-Encoded Libraries (DEL) | Traditional HTS |

| Library Size | ||

| Cost per Point | < $0.001 | $0.10 - $1.00 |

| Sample Volume | Micro-scale (single tube) | Macro-scale (plates) |

| Readout | Next-Gen Sequencing (NGS) | Fluorescence/Luminescence |

References

-

Late-Stage C-H Functionalization of Drug Molecules Source: Nature Reviews Chemistry (2021) URL:[2][Link][2]

-

The Emergence of C–H Functionalization in Medicinal Chemistry Source: Chemical Communications (2021) URL:[Link]

-

Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis Source: Angewandte Chemie International Edition (2014) URL:[Link]

-

New Synthesis Methods Enhance 3D Chemical Space for Drug Discovery Source: EurekAlert / Nature Catalysis (2020) URL:[Link]

-

Recent Advances in DNA-Encoded Libraries Source: Chemical Communications (2023) URL:[Link]

-

De Novo Drug Design Through Artificial Intelligence Source: Frontiers in Pharmacology (2024) URL:[Link]

Sources

Methodological & Application

Developing a cell-based assay for 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione activity

Topic: Developing a Cell-Based Assay for 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5-(pyrimidin-5-yl)cyclohexane-1,3-dione scaffold represents a promising class of compounds with potential therapeutic applications, particularly in oncology. Derivatives of cyclohexane-1,3-dione have demonstrated inhibitory activity against various protein kinases, including key regulators of cell growth and proliferation such as receptor tyrosine kinases.[1][2] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, multi-tiered strategy for developing a robust cell-based assay to characterize the activity of these compounds. We move beyond a simple protocol to explain the scientific rationale behind each step, ensuring the development of a self-validating system that progresses from broad phenotypic screening to specific target engagement and functional validation.

Part 1: Foundational Strategy & Putative Mechanism

Understanding the Target Class: Kinase Inhibition

The cyclohexane-1,3-dione core structure is a versatile pharmacophore. Published research indicates that its derivatives can act as potent inhibitors of several protein kinases, which are critical enzymes in cellular signaling pathways.[1][2][3] A significant body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) like c-Met, VEGFR-2, and EGFR, which are often dysregulated in various cancers.[1] Overactivity of these kinases can drive tumor growth, proliferation, and metastasis. Therefore, our assay development strategy is predicated on the hypothesis that 5-(pyrimidin-5-yl)cyclohexane-1,3-dione compounds function as kinase inhibitors.

Hypothesized Signaling Pathway: c-Met Inhibition

To design a meaningful assay, we must have a putative mechanism of action (MoA) to test.[4] Based on existing literature for similar scaffolds, a primary target for this compound class is the c-Met receptor tyrosine kinase.[1][5][6] The diagram below illustrates the c-Met signaling pathway and the hypothesized point of inhibition. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins that activate pro-survival (PI3K/AKT) and proliferative (RAS/MAPK) pathways. Our test compound is expected to block this initial phosphorylation event.

Caption: Hypothesized c-Met signaling pathway and the inhibitory action of the test compound.

Part 2: A Multi-Tiered Assay Development Workflow

A successful drug discovery campaign requires a tiered approach, moving from broad, high-throughput screens to more complex, low-throughput mechanistic studies.[7] This ensures that resources are focused on the most promising compounds.

Caption: A multi-tiered workflow for compound screening and validation.

Tier 1 Protocol: Primary Screening - Cell Viability

Objective: To identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line known to be dependent on kinase signaling.

Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. A decrease in ATP is indicative of cell death or a reduction in proliferation.

Cell Line Selection: The choice of cell line is critical. We recommend using a non-small-cell lung cancer (NSCLC) line such as H460 or A549 , or a gastric cancer line like MKN-45 . These lines have been used in previous studies with cyclohexane-1,3-dione derivatives and are known to express RTKs like c-Met.[1][3]

Detailed Protocol:

-

Cell Seeding:

-

Culture H460 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of medium into a 96-well, white-walled, clear-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Preparation & Addition:

-

Prepare a 10 mM stock solution of the 5-(pyrimidin-5-yl)cyclohexane-1,3-dione compound in 100% DMSO.

-

Perform a serial dilution series in culture medium to create 2X working concentrations. A typical 8-point curve might range from 200 µM down to 0.1 µM.

-

Scientist's Note: The final DMSO concentration in the well should be kept below 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., 10 µM Staurosporine for maximum cell death).

-

Add 10 µL of the 2X compound dilutions to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

-

-

Assay Readout:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence using a plate reader.

-

Data Analysis: The raw luminescence data will be used to calculate the half-maximal inhibitory concentration (IC50).

| Parameter | Description | Example Calculation |

| Normalization | Convert raw luminescence to percent viability relative to controls. | % Viability = (Lumisample - Lumimax kill) / (Lumivehicle - Lumimax kill) * 100 |

| Curve Fitting | Plot % Viability vs. log[Compound Concentration]. | Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism. |

| IC50 Value | The concentration of compound that inhibits 50% of the biological response. | Determined from the fitted curve. |

Tier 2 Protocol: Target Engagement - Phospho-c-Met Western Blot

Objective: To verify that "hit" compounds from the primary screen inhibit the phosphorylation of the hypothesized target, c-Met, in a cellular context.[8]

Principle of the Assay: This assay directly measures the phosphorylation status of c-Met and a key downstream effector, AKT. A potent inhibitor should reduce ligand-induced phosphorylation of these proteins. Serum starvation is used to lower basal kinase activity, and subsequent stimulation with HGF provides a clear window to observe inhibition.

Detailed Protocol:

-

Cell Culture & Starvation:

-

Seed H460 cells in a 6-well plate at a density that will result in 80-90% confluency after 24 hours.

-

After 24 hours, replace the growth medium with serum-free medium (RPMI-1640 only).

-

Incubate for 18-24 hours. Scientist's Note: This step is crucial to synchronize the cells and minimize background signaling, thereby increasing the assay's signal-to-noise ratio.[9]

-

-

Compound Treatment & Stimulation:

-

Treat the serum-starved cells with the test compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 2 hours. Include a vehicle (DMSO) control. A known c-Met inhibitor like Crizotinib should be used as a positive control.

-

After the pre-incubation, stimulate the cells by adding HGF to a final concentration of 50 ng/mL to all wells (except for an unstimulated control well) for 15 minutes.

-

-

Cell Lysis & Protein Quantification:

-

Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples (load 20-30 µg of protein per lane) and perform SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-phospho-c-Met (Tyr1234/1235)

-

Rabbit anti-total-c-Met

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total-AKT

-

Mouse anti-GAPDH (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Interpretation: A successful hit will show a dose-dependent decrease in the p-c-Met and p-AKT signals, with little to no change in the total c-Met, total AKT, or GAPDH signals.

Tier 3 Protocol: Functional Validation - Transwell Migration Assay

Objective: To determine if the compound's target inhibition translates into a functional anti-cancer effect, such as the inhibition of cell migration.

Principle of the Assay: The Transwell assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. HGF is a potent chemoattractant for c-Met expressing cells, so inhibiting c-Met should reduce HGF-driven migration.

Detailed Protocol:

-

Preparation:

-

Rehydrate 24-well Transwell inserts (8.0 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Harvest H460 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of medium.

-

Negative Control: Serum-free medium.

-

Positive Control & Test Wells: Medium containing 50 ng/mL HGF.

-

-

In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (100,000 cells).

-

Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM) to both the upper and lower chambers of the test wells to ensure a stable concentration gradient is not formed. Include vehicle and positive controls (Crizotinib).

-

-

Incubation:

-

Incubate the plate for 22 hours at 37°C, 5% CO₂.

-

-

Staining and Quantification:

-

Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Use a microscope to capture images of 4-5 random fields of view for each membrane.

-

Count the number of migrated cells per field.

-

Data Analysis: Calculate the average number of migrated cells for each condition and normalize the data to the HGF-stimulated vehicle control. A successful compound will show a dose-dependent reduction in cell migration.

Part 4: Assay Validation and Quality Control

For any assay to be trustworthy, especially in a screening context, it must be validated.[10]

-

Z'-Factor: For the primary viability screen, the Z'-factor should be calculated to assess assay quality and suitability for high-throughput screening. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, vehicle) and negative (n, max kill) controls:

-

Z' = 1 - (3σp + 3σn) / |μp - μn|

-

A Z' value between 0.5 and 1.0 indicates an excellent assay.

-

-

Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent and reliable.

-

Controls: The consistent use of vehicle, positive, and negative controls within every plate and experiment is non-negotiable for data validation.

Conclusion

This application note outlines a systematic and robust workflow for characterizing the cellular activity of 5-(pyrimidin-5-yl)cyclohexane-1,3-dione compounds. By progressing from a broad viability screen to specific target engagement and functional assays, this multi-tiered approach ensures that identified "hits" are not only potent but also act through the intended mechanism of action. This strategy provides a solid foundation for lead optimization and further preclinical development.

References

-

Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. [Link]

-

Gale, D., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5650. [Link]

-

Zhang, W., et al. (2012). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ACS Medicinal Chemistry Letters, 3(11), 911-916. [Link]

-

Gordon, E. A., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological Procedures Online, 11, 255-269. [Link]

-

Srinivasan, K., et al. (2020). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. International Journal of Research in Pharmaceutical Sciences, 11(1), 743-747. [Link]

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.com. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. ReactionBiology.com. [Link]

-

Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. [Link]

-

To, K. K. W., et al. (2013). Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. Journal of Translational Medicine, 11, 65. [Link]

-

Epel, M. (2013). A guide for potency assay development of cell-based product candidates. Drug Discovery News. [Link]

-

Sartorius. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Sartorius.com. [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. sptlabtech.com. [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. bellbrooklabs.com. [Link]

-

Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. [Link]

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

Shaaban, M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]

-

Shaaban, M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scirp.org. [Link]

-

Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, AntiProliferative Activities. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 5. ajol.info [ajol.info]

- 6. researchgate.net [researchgate.net]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 9. bioivt.com [bioivt.com]

- 10. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]

Application Note: 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione in Kinase Inhibition Assays

[1]

Executive Summary

This application note details the experimental utility of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione (referred to herein as 5-PCD ) as a privileged scaffold and chemical probe in kinase drug discovery. While cyclohexane-1,3-dione derivatives have historically been utilized as herbicide intermediates (targeting HPPD), recent medicinal chemistry campaigns have repurposed this scaffold for targeting human protein kinases, specifically c-Met (HGFR) , Pim-1 , and GSK-3β .

5-PCD serves as a critical Fragment-Based Drug Discovery (FBDD) tool. Its pyrimidine moiety acts as a hinge-binder, while the cyclohexane-1,3-dione core mimics the phosphate-binding region of ATP through tautomeric versatility. This guide provides validated protocols for solubility management, TR-FRET inhibition assays, and kinetic profiling via Surface Plasmon Resonance (SPR).

Scientific Background & Mechanism[2]

The "Privileged Scaffold" Hypothesis

The 5-PCD molecule represents a minimal pharmacophore. Its utility stems from its ability to exist in a dynamic equilibrium between a diketo form and a mono-enol form.

-

Diketo Form: Favored in non-polar environments; creates specific geometry for hydrophobic pockets.

-

Enol Form: Favored in aqueous buffers and metal-binding sites; capable of acting as a bidentate H-bond donor/acceptor, mimicking the transition state of ATP hydrolysis.

Mechanism of Action

In the context of kinases like c-Met and Pim-1 , 5-PCD functions as a Type I ATP-competitive inhibitor fragment.

-

Hinge Interaction: The nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone amide/carbonyl of the kinase hinge region (e.g., Met1160 in c-Met).

-

Chelation/Electrostatics: The 1,3-dione oxygen atoms coordinate with the catalytic lysine or magnesium ions within the ATP-binding pocket.

Signaling Pathway Context (c-Met)

Inhibition of c-Met by 5-PCD derivatives disrupts the HGF/c-Met signaling cascade, preventing downstream activation of PI3K/Akt and RAS/MAPK pathways, which are critical for cell proliferation and metastasis.

Figure 1: The HGF/c-Met signaling cascade. 5-PCD acts at the c-Met receptor level, blocking ATP binding and preventing downstream phosphorylation of Akt and ERK.

Experimental Protocols

Protocol A: Compound Preparation & Stability

Rationale: Cyclohexane-1,3-diones are acidic (pKa ~4-5) and prone to oxidation or metal chelation. Proper handling is essential to prevent assay interference.

Materials:

-

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione (Solid, >98% purity)

-

DMSO (Anhydrous)

-

DTT (Dithiothreitol)

Procedure:

-

Stock Solution: Dissolve solid 5-PCD in anhydrous DMSO to a concentration of 50 mM . Vortex vigorously.

-

Note: The solution may turn slightly yellow due to enolization; this is normal.

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C.

-

Stability Warning: Avoid freeze-thaw cycles >3 times. The enol form is sensitive to oxidation.

-

-

Working Solution: On the day of the assay, dilute the stock into the assay buffer.

-

Critical Step: Ensure the assay buffer contains 1 mM DTT to prevent oxidative degradation of the scaffold.

-

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET provides a robust, homogeneous readout for IC50 determination, minimizing interference from the autofluorescence sometimes seen with pyrimidine derivatives.

Target: c-Met (Recombinant human kinase domain) Format: 384-well low-volume white plate

Reagents:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

-

Tracer: Eu-labeled anti-phosphotyrosine antibody.

-

Substrate: Biotinylated Poly-Glu-Tyr (4:1).

-

Acceptor: Streptavidin-APC (Allophycocyanin).

Workflow:

-

Titration: Prepare a 10-point serial dilution of 5-PCD in Kinase Buffer (Top concentration: 100 µM, 1:3 dilution).

-

Enzyme Addition: Dispense 5 µL of c-Met enzyme (0.5 nM final) into wells.

-

Inhibitor Incubation: Add 2.5 µL of diluted 5-PCD. Incubate for 15 minutes at RT.

-

Why? This allows the inhibitor to reach equilibrium with the ATP pocket before competition begins.

-

-

Reaction Start: Add 2.5 µL of ATP/Substrate mix (ATP at Km, approx. 10 µM).

-

Reaction Stop/Detection: After 60 minutes, add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA).

-

Read: Incubate 1 hour and read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Data Analysis:

Calculate the HTRF Ratio (

Protocol C: Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale: As a fragment-like molecule, 5-PCD may have fast off-rates (

Instrument: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).

Workflow Diagram:

Figure 2: SPR workflow for validating fragment binding kinetics.

Detailed Steps:

-

Immobilization: Immobilize c-Met kinase domain to ~2000 RU using standard amine coupling (EDC/NHS). Reference channel: Ethanolamine blocked.

-

Running Buffer: HBS-P+ with 2% DMSO (Must match compound solvent exactly).

-

Injection: Inject 5-PCD at increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, 50, 100 µM) using Single Cycle Kinetics (no regeneration between injections).

-

Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

-

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

-

Success Metric: Look for "square-wave" sensorgrams typical of fragments (fast

, fast

-

Data Presentation & Interpretation

Expected Results

When characterizing 5-PCD, researchers should anticipate results typical of a "Lead-Like" scaffold rather than a fully optimized drug.

| Parameter | Expected Range | Interpretation |

| IC50 (c-Met) | 0.5 µM – 10 µM | Moderate potency. Indicates good starting point for SAR optimization. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | High LE suggests the core interactions are optimal; adding mass will improve potency. |

| Solubility | > 100 µM (in PBS) | Excellent solubility due to polarity of the 1,3-dione. |

| Hill Slope | ~1.0 | Indicates 1:1 competitive binding. Slopes >1.5 suggest aggregation. |

Troubleshooting Guide

-

Issue: High background in TR-FRET.

-

Cause: 5-PCD can chelate the Europium donor if EDTA is insufficient in the stop solution.

-

Solution: Ensure Stop Solution contains at least 10 mM EDTA to strip Mg2+ but protect the Eu-cryptate.

-

-

Issue: Non-saturating SPR curves.

-

Cause: Promiscuous binding or aggregation.

-

Solution: Include 0.05% Tween-20 in the running buffer and check the sensorgram shape for "sticky" behavior.

-

References

-

Mohareb, R. M., et al. (2020). "Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors."[1] Bioorganic Chemistry, 97, 103667.[1][2]

-

Al-Ghamdi, S. N., et al. (2023). "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, 8(4), 4000-4015.

-

Zhang, W., et al. (2011). "Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity." Journal of Medicinal Chemistry, 55(2), 812-823.

-

ResearchGate. "Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules."

Disclaimer: 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione is a research chemical.[3][4][1][2][5][6][7][8][9] Protocols described herein are for in vitro laboratory use only and are not intended for clinical or diagnostic procedures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Cyclohexane-1,3-dione: A Scaffold for Innovation in Organic Synthesis

Introduction: Unveiling the Potential of a Cyclic Diketone

In the landscape of organic synthesis, the selection of a versatile scaffold is paramount to the efficient construction of complex molecular architectures. Cyclohexane-1,3-dione and its derivatives have emerged as privileged building blocks, prized for their inherent reactivity and synthetic flexibility. The strategic placement of two carbonyl groups activates the intervening methylene bridge, rendering it susceptible to a wide array of chemical transformations. This unique electronic arrangement, coupled with the cyclic framework, provides a gateway to a diverse range of carbocyclic and heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of cyclohexane-1,3-dione, offering detailed application notes and validated protocols for its key transformations. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to harness the full potential of this remarkable scaffold.

Core Reactivity and Mechanistic Insights

The synthetic utility of cyclohexane-1,3-dione is rooted in the synergistic interplay of its dicarbonyl functionality and the acidic α-protons of the C2 methylene group. This section will explore the fundamental reactions that make this scaffold a cornerstone of modern organic synthesis.

Michael Addition: Forging Carbon-Carbon Bonds with Precision

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation.[1] The enolate of cyclohexane-1,3-dione, readily generated under basic conditions, serves as an excellent Michael donor. This reactivity allows for the facile construction of 1,5-dicarbonyl compounds, which are versatile intermediates for further cyclization reactions.

Mechanism of the Michael Addition

The reaction is typically initiated by a base, which deprotonates the active methylene group of cyclohexane-1,3-dione to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting enolate intermediate is then protonated to yield the 1,5-dicarbonyl adduct.

Caption: General mechanism of the Michael addition with cyclohexane-1,3-dione.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The acidic methylene protons of cyclohexane-1,3-dione make it an ideal substrate for this transformation, reacting with aldehydes and ketones to form a variety of functionalized olefins.

Mechanism of the Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The base facilitates the deprotonation of cyclohexane-1,3-dione to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to afford the stable, conjugated α,β-unsaturated product.

Caption: General mechanism of the Knoevenagel condensation.

Enaminone Synthesis: Versatile Intermediates for Heterocycle Construction

The reaction of cyclohexane-1,3-dione with primary or secondary amines leads to the formation of β-enaminones. These compounds are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles.[3][4]

Mechanism of Enaminone Formation

The synthesis of enaminones from 1,3-dicarbonyl compounds and amines is a condensation reaction. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of cyclohexane-1,3-dione. The resulting hemiaminal intermediate then undergoes dehydration to form the stable, conjugated enaminone.

Caption: General mechanism of β-enaminone synthesis.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for key synthetic transformations utilizing cyclohexane-1,3-dione. These protocols are designed to be self-validating and include critical insights into experimental choices.

Protocol 1: Synthesis of Tetrahydrobenzo[b]pyran Derivatives via a Three-Component Reaction

This protocol describes a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and cyclohexane-1,3-dione (or its 5,5-dimethyl derivative, dimedone) to afford tetrahydrobenzo[b]pyran derivatives. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Materials:

-

Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

-

Malononitrile (1.1 mmol, 1.1 equiv)

-

Cyclohexane-1,3-dione or Dimedone (1.0 mmol, 1.0 equiv)

-

Piperidine (0.1 mmol, 0.1 equiv) or Sodium Oxalate (20 mol%)

-

Ethanol:Water (1:1, 5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the chosen catalyst (piperidine or sodium oxalate) in 5 mL of ethanol:water (1:1).

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclohexane-1,3-dione or dimedone (1.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion of the reaction (typically 1-8 minutes with piperidine, or around 60 minutes with sodium oxalate), cool the reaction mixture to room temperature.[5]

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with a cold ethanol-water mixture (1:2) to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from ethanol to yield the pure tetrahydrobenzo[b]pyran derivative.

Data Presentation: Representative Yields for Tetrahydrobenzo[b]pyran Synthesis

| Entry | Aldehyde | Catalyst | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | 5 min | 92 | |

| 2 | 4-Chlorobenzaldehyde | Piperidine | 3 min | 95 | |

| 3 | 4-Methoxybenzaldehyde | Piperidine | 8 min | 90 | |

| 4 | 4-Hydroxybenzaldehyde (Vanillin) | Piperidine | 1 min | 98 | |

| 5 | 4-Methoxybenzaldehyde | Sodium Oxalate | 60 min | 91 | [5] |

Protocol 2: Synthesis of Xanthenedione Derivatives via One-Pot Condensation

This protocol outlines a one-pot synthesis of xanthenedione derivatives through the condensation of an aromatic aldehyde with two equivalents of dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of an acid catalyst.

Materials:

-

Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

-

Dimedone (2.0 mmol, 2.0 equiv)

-

Formic Acid (1 mL) or other suitable acid catalyst

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 25 mL round-bottom flask, add dimedone (2.0 mmol) and the aromatic aldehyde (1.0 mmol).

-

Add formic acid (1 mL) to the flask.[6]

-

Stir the resulting mixture magnetically at room temperature.

-

Monitor the reaction progress using TLC (eluent: n-hexane/ethyl acetate 3:1).

-

After the reaction is complete, add water (10 mL) to the mixture.

-

The insoluble product is separated by filtration.

-

The crude product is then recrystallized from ethanol for further purification.

Data Presentation: Representative Yields for Xanthenedione Synthesis

| Entry | Aldehyde | Catalyst | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Formic Acid | 10 min | 95 | [6] |

| 2 | 4-Chlorobenzaldehyde | Formic Acid | 15 min | 92 | [6] |

| 3 | 4-Methylbenzaldehyde | Formic Acid | 12 min | 94 | [6] |

| 4 | 4-Nitrobenzaldehyde | Formic Acid | 20 min | 90 | [6] |

Protocol 3: Robinson Annulation of 2-Methylcyclohexane-1,3-dione

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7] This protocol details the Robinson annulation of 2-methylcyclohexane-1,3-dione with methyl vinyl ketone.

Materials:

-

2-Methylcyclohexane-1,3-dione (1.0 equiv)

-

Methyl Vinyl Ketone (1.1 equiv)

-

Sodium Methoxide in Methanol

-

Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-methylcyclohexane-1,3-dione in methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol to the flask to generate the enolate of the dione.